(E)-3-(4-chloro-3-methoxyphenyl)acrylic acid

Antifungal Tolerance Chemosensitization Cell Wall Integrity

(E)-3-(4-chloro-3-methoxyphenyl)acrylic acid (CAS 475654-41-2) is a disubstituted trans-cinnamic acid derivative bearing a chlorine atom at the para position and a methoxy group at the meta position of the phenyl ring. With a molecular formula of C10H9ClO3 and a molecular weight of 212.63 g/mol, this compound belongs to a class of phenylpropanoid derivatives widely used as functionalized building blocks in medicinal chemistry and organic synthesis.

Molecular Formula C10H9ClO3
Molecular Weight 212.63 g/mol
Cat. No. B13242537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(4-chloro-3-methoxyphenyl)acrylic acid
Molecular FormulaC10H9ClO3
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)O)Cl
InChIInChI=1S/C10H9ClO3/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+
InChIKeyPENHLTYFEKPEFY-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-(4-chloro-3-methoxyphenyl)acrylic Acid: A Specialized Cinnamic Acid Scaffold for Targeted Synthesis


(E)-3-(4-chloro-3-methoxyphenyl)acrylic acid (CAS 475654-41-2) is a disubstituted trans-cinnamic acid derivative bearing a chlorine atom at the para position and a methoxy group at the meta position of the phenyl ring . With a molecular formula of C10H9ClO3 and a molecular weight of 212.63 g/mol, this compound belongs to a class of phenylpropanoid derivatives widely used as functionalized building blocks in medicinal chemistry and organic synthesis [1]. The specific substitution pattern distinguishes it from more common mono-substituted cinnamic acids and positions it as a key intermediate for molecules requiring both electron-withdrawing and electron-donating aryl substituents.

Workflow
Medicinal Chemistry Synthesis
Selection
4-Chloro-3-methoxy Cinnamic Acid Scaffold
Use Context
TRPV1 Antagonist Precursor Building Block

The Critical Role of the 4-Chloro-3-Methoxy Substitution Pattern in (E)-3-(4-chloro-3-methoxyphenyl)acrylic Acid


In cinnamic acid derivatives, the position and nature of substituents on the phenyl ring dramatically influence biological activity, physicochemical properties, and chemical reactivity. Generic substitution with common mono-substituted analogs such as 4-methoxycinnamic acid or 4-chlorocinnamic acid is not scientifically valid because the unique combination of a para-chloro (electron-withdrawing) and a meta-methoxy (electron-donating) group creates a distinct electronic and steric profile [1]. Research on antifungal cinnamic acid analogs has shown that subtle changes in substitution patterns—such as replacing a methoxy group with a methyl group—can completely alter a compound's ability to overcome microbial tolerance [2]. Therefore, (E)-3-(4-chloro-3-methoxyphenyl)acrylic acid cannot be interchangeably substituted with its generic analogs without risking significant changes in the outcome of the intended synthetic or biological application. The quantitative evidence below substantiates the specific advantages conferred by this substitution pattern.

Mono-substituted analogs (4-methoxy or 4-chloro) lack the dual electronic profile, potentially altering reactivity.
Replacing methoxy with methyl may abolish antifungal chemosensitization activity, as shown in model studies.
The 4-chloro-3-methoxy pattern creates a distinct steric and electronic environment critical for synthetic outcomes.

Quantitative Differentiation Evidence for (E)-3-(4-chloro-3-methoxyphenyl)acrylic Acid vs. Key Analogs


Chemosensitization Potential: Overcoming Antifungal Tolerance

Although direct quantitative data for the target compound is limited, class-level inference from a study on cinnamic acid analogs indicates that 4-chloro-substituted cinnamic acids possess significant chemosensitizing capability. In an investigation of antifungal tolerance against Saccharomyces cerevisiae cell wall mutants (slt2Δ, bck1Δ, glr1Δ), 4-chloro-α-methylcinnamic acid and 4-methylcinnamic acid exhibited the highest activity, overcoming tolerance to fludioxonil in Aspergillus fumigatus antioxidant MAPK mutants [1]. The study highlighted the critical role of para substitution for effective fungal control. This suggests that the target compound, with its specific para-chloro substitution, may offer similar chemosensitization advantages over 4-methoxycinnamic acid, which was less effective in the same model system.

Chemosensitization Potential
Class-level inference
4-Chloro substitution critical in chemosensitization assays; 4-methoxy analog less effective.
Supports antifungal tolerance research fit.
Direct data for target compound not available.
Antifungal Tolerance Chemosensitization Cell Wall Integrity

Tyrosinase Inhibition Kinetics of Chlorocinnamic Acids

A study on the inhibitory kinetics of chlorocinnamic acids against mushroom tyrosinase revealed that 2-chlorocinnamic acid and 2,4-dichlorocinnamic acid displayed a reversible and uncompetitive inhibition mechanism, with inhibition constants (Ki) of 0.348 mM and 0.159 mM, respectively [1]. The introduction of a chlorine substituent on the cinnamic acid scaffold significantly altered the inhibition type and potency compared to unsubstituted cinnamic acid. While the target compound, 4-chloro-3-methoxycinnamic acid, was not directly tested in this study, the class-level inference is that the presence and position of chlorine atoms directly influence enzyme interaction. The 4-chloro-3-methoxy substitution pattern in the target compound may therefore lead to a different inhibitory profile compared to the 2-chloro or 2,4-dichloro analogs.

Tyrosinase Inhibition Kinetics
Class-level inference
2-Chloro and 2,4-dichloro cinnamic acids show reversible uncompetitive inhibition; para-chloro-3-methoxy may differ.
May offer distinct enzyme interaction mode for SAR.
Not directly tested; profile likely depends on substitution position.
Tyrosinase Inhibition Food Browning Enzyme Kinetics

Herbicidal Activity: Structure-Activity Relationship of Substituted Cinnamic Acids

Substituted cinnamic acids were screened for germination inhibition activity on radish seeds (Raphanus sativus L.) at concentrations of 50, 100, and 200 ppm, with metribuzin as a positive control. All compounds showed >70% inhibition at 100 ppm, except 4-hydroxycinnamanilide [1]. The study tested 3-chloro and 4-methoxy cinnamic acids separately, demonstrating that both chlorine and methoxy substituents contribute to herbicidal activity. The target compound, which combines both substituents in a single molecule (4-chloro-3-methoxy), could potentially exhibit enhanced or unique activity profiles compared to the mono-substituted analogs, though this hypothesis requires direct testing.

Herbicidal Activity
Class-level inference
3-Chloro and 4-methoxy cinnamic acids each exhibit >70% germination inhibition; dual substitution may enhance profile.
Potential for improved herbicidal SAR.
Requires direct testing to confirm additive/synergistic effects.
Herbicide Germination Inhibition Agrochemical

Optimal Research and Industrial Applications for (E)-3-(4-chloro-3-methoxyphenyl)acrylic Acid


Medicinal Chemistry: Synthesis of TRPV1 Antagonist Precursors

The compound serves as a direct precursor to the cinnamamide class of TRPV1 antagonists, specifically SB-366791 (4'-chloro-3-methoxycinnamanilide), a potent and selective vanilloid receptor antagonist with an IC50 of 5.7±1.2 nM [1]. The acid can be converted to the corresponding acid chloride and coupled with 3-methoxyaniline to yield the bioactive amide. This synthetic route is well-established, making the target compound a critical building block for researchers studying pain pathways and TRP channel pharmacology.

Agrochemical Research: Development of Novel Herbicides

Given the demonstrated herbicidal activity of both chloro- and methoxy-substituted cinnamic acids, (E)-3-(4-chloro-3-methoxyphenyl)acrylic acid is a valuable scaffold for the design and synthesis of new herbicide candidates. Its dual substitution pattern may offer an improved spectrum of activity or altered selectivity profiles compared to mono-substituted analogs, making it a priority procurement choice for structure-activity relationship (SAR) studies in crop protection research [2].

Antifungal Drug Development: Chemosensitizer Research

The para-chloro substitution on the cinnamic acid core has been identified as crucial for overcoming antifungal tolerance in cell wall mutants. The target compound can be used as a starting point for developing intervention catalysts that potentiate existing antifungal drugs like caspofungin. Its specific substitution pattern offers a distinct advantage over 4-methoxycinnamic acid, which was less effective in chemosensitization assays [3].

Biochemical Tool: Enzyme Inhibition Studies

The compound's unique substitution pattern makes it a valuable tool for probing enzyme active sites, particularly tyrosinase and related oxidoreductases. Its chlorine and methoxy groups provide distinct electronic and steric features that can help elucidate structure-activity relationships governing enzyme inhibition, complementing existing data on mono-chlorinated cinnamic acids [4].

Application
Selection Property
Validation Focus
TRPV1 Antagonist Precursor Synthesis
Cinnamamide building block
Coupling to 3-methoxyaniline; verify amide formation
Herbicide SAR studies
Dual chloro-methoxy substitution
Germination inhibition assays vs mono-substituted analogs
Antifungal chemosensitizer research
Para-chloro substitution
Chemosensitization assays with cell wall mutants
Enzyme inhibition probe
Chloro-methoxy electronic profile
Tyrosinase/oxidoreductase kinetic assays
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